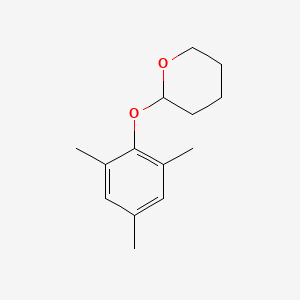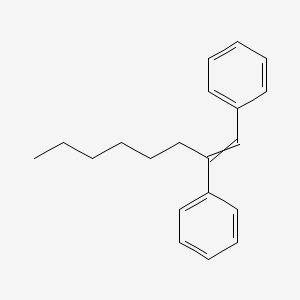
1,1'-(Oct-1-ene-1,2-diyl)dibenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-(Oct-1-ene-1,2-diyl)dibenzene is an organic compound characterized by the presence of an octene chain flanked by two benzene rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-(Oct-1-ene-1,2-diyl)dibenzene typically involves the alkylation of benzene with octene derivatives. One common method is the Friedel-Crafts alkylation, where benzene reacts with an octene derivative in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions often require anhydrous environments and controlled temperatures to ensure high yields and purity of the product.
Industrial Production Methods: On an industrial scale, the production of 1,1’-(Oct-1-ene-1,2-diyl)dibenzene may involve continuous flow reactors to maintain optimal reaction conditions and improve efficiency. The use of zeolite catalysts has also been explored to enhance selectivity and reduce by-products.
Analyse Chemischer Reaktionen
Types of Reactions: 1,1’-(Oct-1-ene-1,2-diyl)dibenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Hydrogenation reactions using catalysts like palladium on carbon (Pd/C) can reduce the double bond in the octene chain.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: H2 gas with Pd/C catalyst.
Substitution: Halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated benzene derivatives.
Wissenschaftliche Forschungsanwendungen
1,1’-(Oct-1-ene-1,2-diyl)dibenzene has found applications in various scientific research fields:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1,1’-(Oct-1-ene-1,2-diyl)dibenzene involves its interaction with molecular targets through its functional groups The benzene rings can participate in π-π interactions, while the octene chain can undergo various chemical modifications
Vergleich Mit ähnlichen Verbindungen
1,1-Diphenylethylene: Similar structure with an ethylene chain instead of an octene chain.
1,2-Diphenylcyclobutane: Contains a cyclobutane ring instead of an octene chain.
1,1’-Cyclobutane-1,2-diyldibenzene: Another compound with a cyclobutane ring.
Uniqueness: 1,1’-(Oct-1-ene-1,2-diyl)dibenzene is unique due to its longer octene chain, which provides different chemical and physical properties compared to its shorter-chain analogs. This uniqueness can be leveraged in applications requiring specific molecular interactions and reactivity.
Eigenschaften
CAS-Nummer |
104729-87-5 |
|---|---|
Molekularformel |
C20H24 |
Molekulargewicht |
264.4 g/mol |
IUPAC-Name |
1-phenyloct-1-en-2-ylbenzene |
InChI |
InChI=1S/C20H24/c1-2-3-4-9-16-20(19-14-10-6-11-15-19)17-18-12-7-5-8-13-18/h5-8,10-15,17H,2-4,9,16H2,1H3 |
InChI-Schlüssel |
BQERATRKCGNNQD-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC(=CC1=CC=CC=C1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


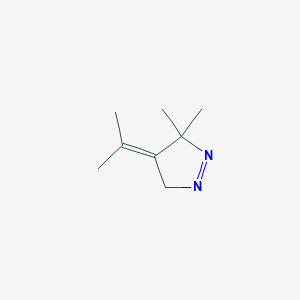
![N-{[(4-Chloronaphthalen-1-yl)sulfanyl]methyl}-N-ethylethanamine](/img/structure/B14341040.png)
![Acetic acid--1,7,7-trimethylbicyclo[2.2.1]heptane-2,3-diol (2/1)](/img/structure/B14341042.png)
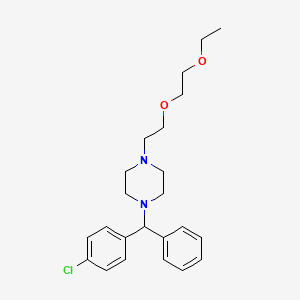
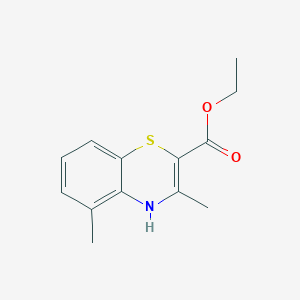
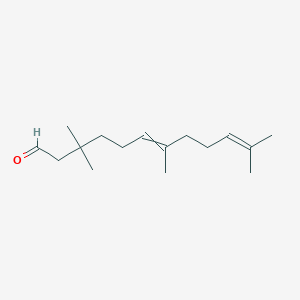
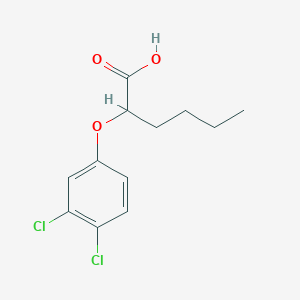
![Phenyl 2-[(3-phenylacryloyl)oxy]benzoate](/img/structure/B14341071.png)
![6-[5-(6-Phenylhexanoyl)thiophen-2-yl]hexanoic acid](/img/structure/B14341088.png)
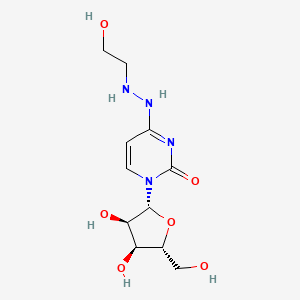
phosphane](/img/structure/B14341099.png)
![1,1'-{[2,5-Bis(hexadecyloxy)-1,4-phenylene]di(ethene-2,1-diyl)}dibenzene](/img/structure/B14341102.png)
![{Propane-1,3-diylbis[(3,4-diethyl-1H-pyrrole-1,2-diyl)]}dimethanol](/img/structure/B14341110.png)
